N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, often referred to as Compound A , is a synthetic organic molecule. Let’s break down its structure:
Core Structure: The compound consists of a pyrazole ring (a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms) with additional functional groups attached.
Functional Groups:
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound A, but I’ll highlight a common one:
Starting Material: Begin with 4-chloropyrazole.
Step 1: React 4-chloropyrazole with ethylamine to form N-ethyl-4-chloropyrazole.
Step 2: AlkylationTreat N-ethyl-4-chloropyrazole with trifluoromethyl iodide to introduce the trifluoromethyl group.
Step 3: AmidationReact the trifluoromethylated intermediate with isocyanic acid to form the carboxamide group.
Industrial Production:
Industrial-scale production typically involves continuous flow processes or batch reactions. Optimization focuses on yield, purity, and safety.
Chemical Reactions Analysis
Compound A undergoes various reactions:
Oxidation: It can be oxidized to form a pyrazole-5-carboxylic acid derivative.
Reduction: Reduction of the carboxamide group yields the corresponding amine.
Substitution: The chloro group can be substituted with other functional groups (e.g., fluorination).
Common Reagents and Conditions
Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles (e.g., fluoride sources for fluorination).
Major Products
- Oxidation: Pyrazole-5-carboxylic acid derivative.
- Reduction: N-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-amine.
Scientific Research Applications
Compound A finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., antibacterial, anti-inflammatory, antitumor).
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its trifluoromethyl group, which enhances lipophilicity and bioavailability. Similar compounds include:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole, Pantoprazole: Antiulcer drugs.
Properties
Molecular Formula |
C11H11ClF3N5O |
---|---|
Molecular Weight |
321.68 g/mol |
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11ClF3N5O/c1-19-8(4-9(18-19)11(13,14)15)10(21)16-2-3-20-6-7(12)5-17-20/h4-6H,2-3H2,1H3,(H,16,21) |
InChI Key |
NBCFQHGLCNZLRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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